N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the 4-Ethoxybenzyl Group: The 4-ethoxybenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the nicotinamide core is replaced by the 4-ethoxybenzyl moiety.
Attachment of the 1H-Pyrazol-1-yl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the nicotinamide core or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or aryl halides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nicotinamide core, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Biological Research: It is used as a tool compound to study the biological effects of nicotinamide derivatives on cellular processes.
Chemical Biology: The compound serves as a probe to investigate the interactions of nicotinamide derivatives with biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in nicotinamide metabolism.
Modulating Receptor Activity: The compound may interact with receptors that recognize nicotinamide derivatives, influencing cellular signaling pathways.
Altering Gene Expression: It can affect the expression of genes regulated by nicotinamide-related pathways.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which is a simple amide derivative of nicotinic acid.
4-Ethoxybenzyl Nicotinamide: A similar compound lacking the 1H-pyrazol-1-yl group.
6-(1H-Pyrazol-1-yl)nicotinamide: A compound similar to N-(4-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide but without the 4-ethoxybenzyl group.
Uniqueness
This compound is unique due to the presence of both the 4-ethoxybenzyl and 1H-pyrazol-1-yl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-16-7-4-14(5-8-16)12-20-18(23)15-6-9-17(19-13-15)22-11-3-10-21-22/h3-11,13H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALLQXHBRUGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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